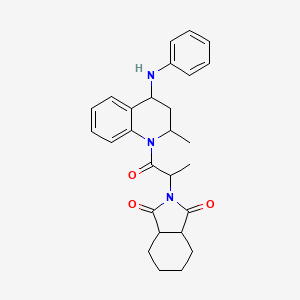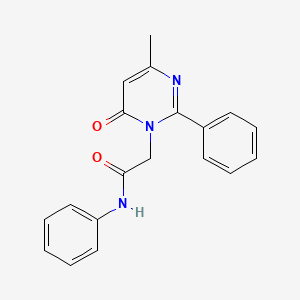![molecular formula C23H18N4O4S B11195104 1-(4-acetylphenyl)-3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B11195104.png)
1-(4-acetylphenyl)-3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-acetylphenyl)-3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-(4-acetylphenyl)-3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Industrial production methods may involve optimizing these reactions for higher yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-acetylphenyl)-3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-acetylphenyl)-3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(4-acetylphenyl)-3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes, while its anticancer activity may involve the inhibition of specific enzymes or signaling pathways.
Comparison with Similar Compounds
1-(4-acetylphenyl)-3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its specific functional groups or substituents.
Properties
Molecular Formula |
C23H18N4O4S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H18N4O4S/c1-12-20(22(31)27(25-12)23-24-17-5-3-4-6-18(17)32-23)16-11-19(29)26(21(16)30)15-9-7-14(8-10-15)13(2)28/h3-10,16,25H,11H2,1-2H3 |
InChI Key |
FVSLVDAXPPUFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11195029.png)


![Ethyl 5-({[2-(thiophen-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11195049.png)
![2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B11195057.png)
![N-(3-acetylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11195067.png)
![3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11195075.png)
![3-Fluoro-4-methyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11195077.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B11195106.png)
![4-chloro-N-[(2E)-3-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11195109.png)
![3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B11195113.png)
